molecular formula C25H22ClN3O3S B11218378 3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11218378
M. Wt: 480.0 g/mol
InChI Key: IJMXVEQLCBFMPO-UHFFFAOYSA-N
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Description

This complex compound belongs to the class of heterocyclic organic molecules. Its intricate structure combines a benzoxadiazocine ring system with various functional groups. Let’s break it down:

  • Benzoxadiazocine Ring: : The core structure consists of a fused benzene ring (benzo-) and an oxadiazole ring (-oxadiazocine). The presence of the oxadiazole moiety imparts unique properties to the compound.

  • Substituents:

      4-Chlorophenyl: A chlorine-substituted phenyl group at one position.

      4-Methoxyphenyl: A methoxy-substituted phenyl group at another position.

      2-Methyl: A methyl group attached to the benzene ring.

      4-Thioxo: A sulfur atom in the thioxo (C=S) functional group.

      11-Carboxamide: A carboxamide group at the 11th position.

Preparation Methods

The synthetic routes for this compound are intricate due to its complex structure. . Although not identical, it provides insights into potential synthetic strategies.

Chemical Reactions Analysis

    Reactivity: This compound likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions may yield derivatives with altered functional groups or stereochemistry.

Scientific Research Applications

    Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic applications.

    Medicine: Assess its pharmacological properties, toxicity, and potential as a drug candidate.

    Industry: Investigate its use in materials science, catalysis, or other industrial applications.

Mechanism of Action

    Targets: Identify molecular targets (enzymes, receptors) affected by the compound.

    Pathways: Explore how it modulates cellular processes (e.g., signal transduction, metabolic pathways).

Comparison with Similar Compounds

. Highlight its uniqueness and discuss similarities/differences.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

10-(4-chlorophenyl)-N-(4-methoxyphenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13-carboxamide

InChI

InChI=1S/C25H22ClN3O3S/c1-25-21(23(30)27-16-9-13-18(31-2)14-10-16)22(19-5-3-4-6-20(19)32-25)28-24(33)29(25)17-11-7-15(26)8-12-17/h3-14,21-22H,1-2H3,(H,27,30)(H,28,33)

InChI Key

IJMXVEQLCBFMPO-UHFFFAOYSA-N

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)Cl)C(=O)NC5=CC=C(C=C5)OC

Origin of Product

United States

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